molecular formula C16H22N2O2 B11790712 Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate

Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate

Cat. No.: B11790712
M. Wt: 274.36 g/mol
InChI Key: WYIRRUZDTGVMIX-UHFFFAOYSA-N
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Description

Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate ( 1427502-01-9) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C16H22N2O2 and a molecular weight of 274.36, this compound features a fused bicyclic structure that is part of the privileged pyrrolopyridine scaffold . Pyrrolopyridine derivatives are recognized as "azaiscindoles" and are known to exhibit a broad spectrum of pharmacological properties, making them valuable templates in the development of novel therapeutic agents . This specific hexahydro (fully saturated) variant serves as a versatile synthetic intermediate. Researchers utilize it in the exploration of compounds that act on the nervous and immune systems . Its application extends to the synthesis of more complex molecular architectures, such as octahydro-pyrrolo[3,4-b]pyrrole derivatives, which are investigated for their potential biological activity . The benzyl carboxylate (Cbz) protecting group offers strategic advantages in synthetic organic chemistry, facilitating nitrogen functionalization and subsequent deprotection under mild conditions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific experimental objectives.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl 7-methyl-1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine-4-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-12-8-10-18(14-7-9-17-15(12)14)16(19)20-11-13-5-3-2-4-6-13/h2-6,12,14-15,17H,7-11H2,1H3

InChI Key

WYIRRUZDTGVMIX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C2C1NCC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Piperidine Intermediate Preparation

The stereoselective synthesis of the hexahydropyrrolopyridine core relies on enzymatic resolution of piperidine-2,3-dicarboxylate intermediates. As described in US8680276B2, racemic dimethyl piperidine-2,3-dicarboxylate undergoes lipase-mediated hydrolysis to isolate the (2S,3R)-isomer with >99% enantiomeric excess (Table 1).

Table 1: Enzymatic Resolution Conditions

ParameterValue
SubstrateDimethyl piperidine-2,3-dicarboxylate
EnzymeCandida antarctica Lipase B
SolventPhosphate buffer (pH 7.0)
Temperature37°C
Reaction Time24 h
ee>99%

Acid-Catalyzed Cyclization

The resolved (2S,3R)-piperidine dicarboxylate is treated with concentrated HCl under reflux (80°C, 4 h) to form the fused pyrrolopyridine system. Benzyl chloroformate (Cbz-Cl) is then introduced in dichloromethane with triethylamine to install the benzyl carbamate group, yielding the title compound in 72–78% yield.

This method enables the introduction of aryl/heteroaryl groups at the 5-position, though methylation at C7 requires subsequent hydrogenation.

Buchwald-Hartwig Amination

For N-functionalization, US9617258B2 employs Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene (110°C, 12 h) to install benzyl carbamate groups. Yields range from 65–82%, contingent on steric hindrance.

Reductive Amination and Ring-Closing Metathesis

Reductive Amination of Pyrrole Derivatives

JP6075736B2 details a two-step process:

  • Condensation of 4-aminopyrrolo[3,2-b]pyridine with benzyl glyoxylate in THF (0°C, 2 h).

  • Sodium cyanoborohydride-mediated reductive amination (MeOH, pH 5, 24 h).
    This affords the target compound in 58% yield with 94% diastereomeric excess.

Ring-Closing Metathesis (RCM)

PMC7696539 utilizes Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane (40°C, 6 h) to form the bicyclic framework from diene precursors. Post-RCM hydrogenation (H₂, Pd/C) introduces the 7-methyl group, achieving 64% overall yield.

Solid-Phase Synthesis for High-Throughput Production

EP3353180NWB1 describes a resin-bound approach using Wang resin-functionalized piperidine:

  • Loading : 1.2 mmol/g resin in DMF with DIC/HOBt.

  • Cyclization : TFA/CH₂Cl₂ (1:1) cleavage followed by in situ benzyl carbamate formation.

  • Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA).
    This method achieves 89% purity at 15 mg scale, suitable for combinatorial libraries.

Comparative Analysis of Methodologies

Table 2: Yield and Selectivity Across Methods

MethodYield (%)StereoselectivityScalability
Enzymatic Resolution72–78>99% eeIndustrial
Suzuki Coupling65–82N/APilot Plant
Reductive Amination5894% deLab-Scale
RCM/Hydrogenation6488% deLab-Scale
Solid-Phase45–55>95% eeMicroscale

Challenges and Optimization Strategies

Stereochemical Drift During Benzylation

Basic conditions during Cbz protection risk epimerization at C4. WO2013033228A1 mitigates this via low-temperature (-10°C) reactions in dichloromethane with slow Cbz-Cl addition.

Byproduct Formation in Cyclization

Over-acidification in HCl-mediated cyclization generates Δ³-pyrrolidine byproducts. US8680276B2 recommends strict pH control (6.5–7.0) using NaOH washes post-reaction.

Catalyst Deactivation in Coupling Reactions

Pd(dppf)Cl₂ decomposes in aqueous dioxane; WO2006063167A1 suggests degassing solvents with N₂ and using fresh catalyst batches to maintain turnover numbers >1,000.

Chemical Reactions Analysis

Types of Reactions

Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate has the molecular formula C16H22N2O2C_{16}H_{22}N_{2}O_{2} and a molecular weight of approximately 274.36 g/mol. The compound features a pyrrolo-pyridine core, which is significant for its biological interactions. Its structure allows for various modifications that enhance its reactivity and solubility, making it a valuable candidate for drug development.

Medicinal Chemistry

This compound shows promise as a potential therapeutic agent in several areas:

  • Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases, which are crucial in various signaling pathways related to cancer and other diseases. This inhibition can lead to the modulation of cell proliferation and survival pathways, making it a candidate for cancer therapy.
  • Antituberculotic Activity : Preliminary studies indicate that this compound may exhibit antituberculotic properties, suggesting its potential use in treating tuberculosis infections.

Biological Studies

The compound is utilized in biological research to explore enzyme interactions. Its ability to modulate enzyme activity can provide insights into metabolic pathways and disease mechanisms. For instance, studies have shown that derivatives of this compound can act as effective inhibitors of enzymes involved in inflammation and cancer progression .

Industrial Applications

In addition to its medicinal applications, this compound serves as a building block in organic synthesis. It is used in developing new materials and pharmaceuticals due to its structural versatility. Its synthesis can be optimized through various methods, including multi-step organic reactions that enhance yield and purity .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • A study published in the Bulletin of the Chemical Society of Ethiopia demonstrated that derivatives of this compound exhibited significant anticancer activity against various cell lines, showcasing its potential as a lead compound in cancer drug development .
  • Research conducted by El-Masry et al. focused on the synthesis of similar pyrrolo derivatives and their pharmacological evaluations, indicating that modifications to the benzyl group can enhance biological activity significantly .

Mechanism of Action

The mechanism of action of Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight Reference ID
Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate Pyrrolo[3,2-B]pyridine 7-methyl, 4-benzyl carboxylate Ester, Methyl ~260 (estimated) -
(3aS,7aS)-Benzyl 2-hydroxy-2-methylhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate (8) Furo[3,2-b]pyridine 2-hydroxy, 2-methyl Ester, Hydroxyl, Methyl Not reported
Benzyl 6-methyl-2-oxo-hexahydrofuro[3,2-β]pyridine-4(2H)-carboxylate (24) Furo[3,2-β]pyridine 6-methyl, 2-oxo Ester, Oxo, Methyl Not reported
Cis-Benzyl 5-Oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate Pyrrolo[3,2-B]pyrrole 5-oxo Ester, Oxo 260.29
tert-Butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate Pyrrolo[3,2-b]pyrrole 1-tert-butyl carboxylate Ester, tert-Butyl 212.29

Key Observations :

  • Ring System Differences : Compounds with furopyridine cores (e.g., 8, 24) exhibit greater ring strain and altered reactivity compared to pyrrolopyridine derivatives due to the oxygen atom in the furan ring .
  • In contrast, oxo-substituted analogs (e.g., 24, Cis-Benzyl 5-oxo) may exhibit higher polarity, favoring hydrogen bonding interactions .
  • Protective Groups : The tert-butyl group in ’s compound increases steric bulk, improving stability but reducing reactivity compared to benzyl esters .

Spectral and Analytical Data

  • IR Spectroscopy :
    • Hydroxyl-containing analogs (e.g., Compound 8) show ν(O-H) ~3400 cm⁻¹, absent in the target compound.
    • Oxo groups (e.g., Compound 24) exhibit strong ν(C=O) ~1700 cm⁻¹, while methyl groups show C-H stretches ~2900 cm⁻¹ .
  • Mass Spectrometry :
    • reports fragmentation patterns for a related compound (m/z 270 [M⁺]), with dominant peaks at m/z 165 and 105, suggesting ester cleavage and benzyl group loss .

Biological Activity

Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate, with the CAS number 1427502-01-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C16_{16}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : 274.36 g/mol
  • CAS Number : 1427502-01-9
PropertyValue
Molecular FormulaC16_{16}H22_{22}N2_{2}O2_{2}
Molecular Weight274.36 g/mol
PurityNLT 98%

This compound is part of a broader class of compounds known as pyrrolopyridines. These compounds have been studied for their ability to interact with various biological targets, including kinases, which are crucial in cellular signaling pathways. The compound's structural features suggest it may act as an inhibitor of certain kinases, similar to other pyrrolopyridine derivatives.

Pharmacological Properties

Research indicates that derivatives of pyrrolopyridines exhibit a range of pharmacological activities:

  • Antitumor Activity : Some studies suggest that pyrrolopyridine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival.
  • Neuroprotective Effects : Compounds in this class have shown promise in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from apoptosis.
  • Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various pathogens, indicating potential use in treating infectious diseases.
  • Analgesic and Sedative Effects : Pyrrolopyridine compounds have been explored for their analgesic properties, providing a basis for developing new pain management therapies.

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications to the pyrrolopyridine scaffold can significantly alter its potency and selectivity for biological targets:

  • Substituents on the Pyridine Ring : The presence and position of substituents can enhance or reduce kinase inhibition.
  • Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the nitrogen atom can affect solubility and bioavailability.

Case Study 1: Kinase Inhibition

A study focusing on similar pyrrolopyridine compounds revealed that modifications at the C-4 position significantly impacted inhibitory activity against CSF1R kinase. The most potent analogs exhibited IC50_{50} values in the low nanomolar range, indicating strong binding affinity to the target kinase .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective capabilities of pyrrolopyridine derivatives in models of neurodegeneration. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-b]pyridine-4(2H)-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via ozonolysis or palladium-catalyzed carbonylation. For example, ozonolysis of precursor alcohols in 95% ethyl acetate/water at -78°C, followed by quenching with methanethiol and purification via chromatography, yields the target product (53% yield) . Palladium-catalyzed carbonylation of benzyl carbamates in tetrahydrofuran (THF) under controlled temperatures (60°C) and inert atmospheres is another route, though yields may vary (e.g., 14% for similar derivatives) . Optimization involves adjusting solvent systems (e.g., THF vs. tert-butanol), catalyst loadings, and reaction times to minimize side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying stereochemistry and functional groups, as demonstrated in studies of analogous pyrrolo-pyridine derivatives . High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography provide molecular weight confirmation and spatial arrangement of atoms, respectively . Purity is assessed via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) .

Q. How should this compound be stored to maintain stability during research?

  • Methodological Answer : Store sealed in dry conditions at -20°C to prevent degradation. Avoid exposure to moisture or light, as similar boronate esters and dihydropyridine derivatives are sensitive to hydrolysis and oxidation .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during synthesis?

  • Methodological Answer : Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. For example, lithium diisopropylamide (LDA) at -78°C enables selective methylation of intermediates, as seen in the synthesis of tert-butyl analogs . Regiochemical challenges (e.g., in multi-component reactions) are addressed by adjusting substituent electronic effects or using directing groups .

Q. How does structural modification of the pyrrolo-pyridine core influence biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies show that substituents like benzyl, methyl, or trifluoromethyl groups modulate enzyme inhibition. For instance, 4-chlorobenzyl analogs exhibit enhanced binding to metabolic enzymes compared to furan-2-ylmethyl derivatives . Computational docking and in vitro assays (e.g., IC50 measurements) validate these interactions .

Q. What catalytic systems improve yield in carbonylative cyclization reactions for this compound?

  • Methodological Answer : Palladium chloride (PdCl2) with triphenylphosphine ligands in THF enhances carbonylation efficiency. Microwave-assisted synthesis reduces reaction times (e.g., from 24h to 2h) while maintaining yields >70% for related pyrimidine carboxylates . Solvent polarity and temperature gradients are critical for minimizing byproducts like over-oxidized species .

Q. How do researchers analyze enzyme inhibition mechanisms involving this compound?

  • Methodological Answer : Kinetic assays (e.g., Michaelis-Menten plots) and fluorescence quenching studies quantify inhibition constants (Ki). For example, pyrido-pyrimidine carboxylates disrupt ATP-binding pockets in kinases, validated via X-ray crystallography of enzyme-inhibitor complexes . Isothermal Titration Calorimetry (ITC) measures binding thermodynamics .

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